2,4-Dibromo-1-methoxynaphthalene
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Overview
Description
2,4-Dibromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H8Br2O. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methoxy group is substituted at the 1 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve selective bromination at the 2 and 4 positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated naphthalene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce naphthalene aldehydes or acids.
- Reduction reactions result in hydrogenated naphthalene compounds .
Scientific Research Applications
2,4-Dibromo-1-methoxynaphthalene is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug discovery.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2,4-Dibromo-1-naphthol: Similar structure but with a hydroxyl group instead of a methoxy group.
2,4-Dibromo-1-naphthaldehyde: Contains an aldehyde group instead of a methoxy group.
2,4-Dibromo-1-naphthoic acid: Features a carboxylic acid group in place of the methoxy group.
Uniqueness: 2,4-Dibromo-1-methoxynaphthalene is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2,4-dibromo-1-methoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c1-14-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGVRSNVMKQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28768-94-7 |
Source
|
Record name | 2,4-DIBROMO-1-METHOXYNAPHTHALENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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